N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Description
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a coumarin-based acetamide derivative with a 3-(2-methylthiazole) substituent on the coumarin core and a cyclopentyl group in the acetamide side chain. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory properties . The cyclopentyl group in the acetamide moiety contributes to hydrophobic interactions, influencing solubility and pharmacokinetic profiles .
Properties
Molecular Formula |
C20H20N2O4S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H20N2O4S/c1-12-21-17(11-27-12)16-8-13-6-7-15(9-18(13)26-20(16)24)25-10-19(23)22-14-4-2-3-5-14/h6-9,11,14H,2-5,10H2,1H3,(H,22,23) |
InChI Key |
WYIRFXUJZLVNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCCC4)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with 2-methylthiazole-4-carboxylic acid under dehydrating conditions.
Coupling with Cyclopentylamine: The final step involves coupling the thiazole-chromenyl intermediate with cyclopentylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of bioactive thiazole and chromenyl groups.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique structure makes it a candidate for studying molecular interactions and designing new materials with specific properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features and molecular properties of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide with analogous compounds:
Key Observations :
- Thiazole vs.
- Biological Activity : Thiazole-containing coumarins (e.g., ) often exhibit enhanced enzyme inhibition due to the thiazole’s electron-withdrawing effects, which stabilize interactions with catalytic residues .
Biological Activity
N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₂S. Its structure features a cyclopentyl group linked to a thiazole derivative and a chromenone moiety, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-cyclopentyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 1 | Antibacterial | S. aureus | |
| 2 | Antifungal | C. auris | |
| 3 | Broad-spectrum | E. faecium |
Anticancer Activity
The anticancer potential of N-cyclopentyl derivatives has been explored in various cancer cell lines. For example, studies indicate that these compounds can significantly reduce cell viability in colorectal (Caco-2) and lung (A549) cancer cells.
Key Findings:
- Caco-2 Cells: Treatment with N-cyclopentyl compounds resulted in a viability reduction of up to 54.9% compared to untreated controls.
- A549 Cells: Similar compounds showed lower efficacy, indicating a selective response based on the cellular environment.
The biological activity of N-cyclopentyl derivatives is attributed to their ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: Compounds may inhibit enzymes essential for DNA replication or protein synthesis.
- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-cyclopentyl derivatives:
- Thiazole Substituents: Variations in the thiazole ring influence antimicrobial potency.
- Cyclopentyl Group: The presence of the cyclopentyl group enhances lipophilicity, improving membrane permeability.
Case Studies
Several case studies have reported on the effectiveness of N-cyclopentyl derivatives:
- Study on Antimicrobial Efficacy: A study demonstrated that modifications in the thiazole moiety led to enhanced activity against resistant strains of S. aureus.
- Anticancer Evaluation: Another investigation highlighted that specific substitutions on the chromenone structure significantly increased cytotoxicity against Caco-2 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
